N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[c][1,2,5]thiadiazole core fused with a pyridinyl-pyrazole ethyl substituent and a cyclopentyl group. The benzo[c][1,2,5]thiadiazole moiety contributes to electron-deficient aromatic systems, which may influence binding interactions with biological targets, while the pyridinyl-pyrazole group could enhance solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c29-22(17-5-6-20-21(15-17)26-30-25-20)28(18-3-1-2-4-18)14-13-27-12-9-19(24-27)16-7-10-23-11-8-16/h5-12,15,18H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJTWKIEWAKAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group. This mechanism is common in electron donor–acceptor (D–A) systems.
Biochemical Pathways
Compounds with similar structures have been used as potential visible-light organophotocatalysts. These photocatalysts have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction.
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same. This suggests that the compound’s bioavailability could potentially be adjusted through structural modifications.
Result of Action
Compounds with similar structures have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community as a method to perform environmentally sustainable chemistry.
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound with a complex structure that includes a cyclopentyl group, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in cancer therapy and anti-inflammatory treatments. The presence of the pyridine and pyrazole rings is particularly noteworthy as these structures are known for their pharmacological properties.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may modulate biological responses related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds with similar structural features. For instance:
- Compound A : Exhibited IC50 values of 0.51 µM against A549 lung cancer cells.
- Compound B : Showed significant inhibition of tubulin polymerization at concentrations around 3 µM .
These findings suggest that compounds with structural similarities to this compound may also exhibit potent anticancer properties.
Anti-inflammatory Effects
In addition to its anticancer potential, compounds featuring the benzo[c][1,2,5]thiadiazole scaffold have been studied for their anti-inflammatory effects. For example:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound C | Inhibition of TNF production | 0.01 |
| Compound D | Anti-inflammatory effects in macrophages | 5.0 |
These results indicate that similar compounds can modulate inflammatory pathways effectively.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Study on Pyrazole Derivatives : This study reported that pyrazole derivatives significantly inhibited cell growth in various cancer cell lines and induced apoptosis through caspase activation.
- Thiadiazole Compounds : Research demonstrated that thiadiazole derivatives exhibited anti-inflammatory properties by reducing cytokine levels in animal models.
Comparison with Similar Compounds
Substituted Thiazole Carboxamides
describes substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides synthesized via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation . These compounds differ in their thiazole core (vs. the benzo[c][1,2,5]thiadiazole in the target compound), which may reduce aromatic conjugation and alter electronic properties.
1,3,4-Thiadiazole-2-carboxamides
reports 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamides with varying aryl substituents (e.g., 3,5-dimethoxyphenyl, 3-chlorophenyl). These derivatives exhibit melting points ranging from 145°C to 202°C, with solubility influenced by substituent polarity .
Physicochemical Properties
Inferred Pharmacological Activity
While bioactivity data for the target compound are absent, analogues in underwent statistical evaluation (Student’s t-test) for biological activity, with p-values ≤0.05 considered significant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
